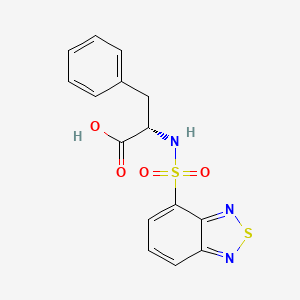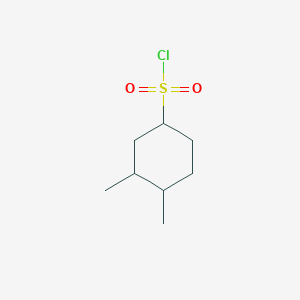
3,4-Dimethylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a derivative of cyclohexane, where two methyl groups are attached to the 3rd and 4th carbon atoms, and a sulfonyl chloride group is attached to the 1st carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 3,4-dimethylcyclohexane. The reaction is carried out by treating 3,4-dimethylcyclohexane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
[ \text{C8H16} + \text{HSO3Cl} \rightarrow \text{C8H15ClO2S} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The reaction is carried out in specialized reactors equipped with temperature control and efficient mixing systems. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: Sulfonamides and sulfonic acids.
Oxidation Reactions: Sulfonic acids and their derivatives.
Scientific Research Applications
3,4-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those targeting sulfonamide-sensitive pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylcyclohexane-1-sulfonyl chloride
- 3,3-Dimethylcyclohexane-1-sulfonyl chloride
- 4-Methylcyclohexane-1-sulfonyl chloride
Uniqueness
3,4-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the specific positioning of the methyl groups on the cyclohexane ring. This positioning affects the compound’s reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it offers distinct steric and electronic properties that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
3,4-dimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3 |
InChI Key |
HWBPUZMKZJECMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


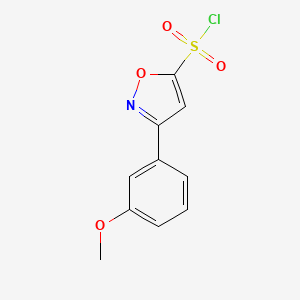
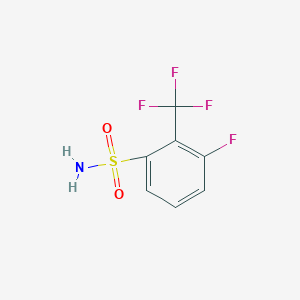
![4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13212583.png)
![3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212600.png)
![Spiro[2.6]nonane-4-carboxamide](/img/structure/B13212605.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)

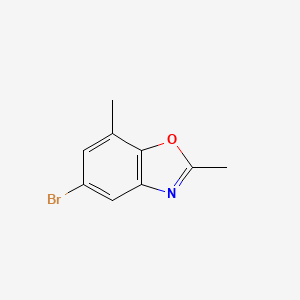

![3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13212626.png)

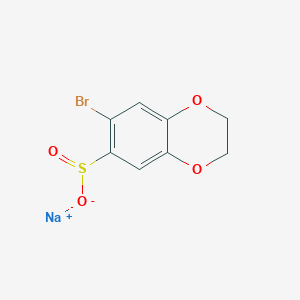
![N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine](/img/structure/B13212641.png)
